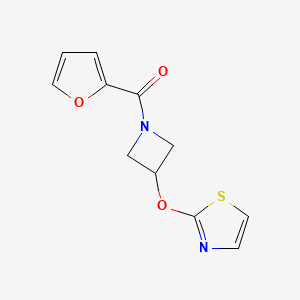

Furan-2-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone

Description

Properties

IUPAC Name |

furan-2-yl-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3S/c14-10(9-2-1-4-15-9)13-6-8(7-13)16-11-12-3-5-17-11/h1-5,8H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTMAMMXCHHIRAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=CO2)OC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan-2-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone typically involves multi-step reactions starting from readily available precursors. One common method involves the formation of the azetidine ring through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The thiazole ring can be introduced via a cyclization reaction involving appropriate thioamide and α-haloketone precursors . The final step involves the coupling of the furan ring through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography. The scalability of the synthesis is crucial for its application in large-scale production.

Chemical Reactions Analysis

Types of Reactions

Furan-2-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The thiazole ring can be reduced to form dihydrothiazoles.

Substitution: The azetidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

Oxidation: Furanones and other oxygenated derivatives.

Reduction: Dihydrothiazoles and related compounds.

Substitution: Various substituted azetidines and thiazoles.

Scientific Research Applications

The biological activity of Furan-2-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone is primarily attributed to its structural components:

- Thiazole and Furan Rings : These heterocycles are known for their ability to interact with various biological targets, including enzymes and receptors. The thiazole ring can enhance the compound's binding affinity due to its electron-withdrawing nature, while the furan ring contributes to its overall reactivity and stability in biological systems.

- Azetidine Ring : The azetidine moiety may influence the compound's conformation and facilitate interactions with specific molecular targets, potentially leading to therapeutic effects.

- Antimicrobial Properties : Research has shown that compounds containing thiazole and furan rings exhibit significant antimicrobial activity. For instance, derivatives of thiazoles have been studied for their effectiveness against various bacterial strains, suggesting that this compound could be explored for similar applications in treating infections .

- Anticancer Activity : Several studies have highlighted the potential of heterocyclic compounds in cancer therapy. The structural diversity provided by the azetidine and thiazole rings might enhance the compound's ability to inhibit tumor growth or induce apoptosis in cancer cells .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step organic reactions:

Synthetic Route Overview

| Step | Description |

|---|---|

| 1 | Formation of Thiazole Intermediate : Reacting 2-aminothiazole with a halogenated compound under basic conditions. |

| 2 | Azetidine Ring Formation : Coupling the thiazole intermediate with an azetidine derivative using EDCI as a coupling reagent in the presence of a base like triethylamine. |

| 3 | Final Product Formation : The final compound is obtained through functionalization reactions involving methanone derivatives. |

Potential Therapeutic Uses

Given its structural characteristics, this compound holds promise in various therapeutic areas:

Pharmaceutical Applications

- Antimicrobial Agents : The antimicrobial properties of similar compounds suggest that this compound could be developed into a new class of antibiotics or antifungals.

- Anticancer Drugs : Due to its potential ability to interact with cancer cell pathways, it may serve as a lead compound for designing anticancer agents.

- Neurological Disorders : Compounds with thiazole and azetidine structures have been investigated for their neuroprotective effects, indicating possible applications in treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of Furan-2-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects . The presence of multiple heterocyclic rings allows it to interact with different biological pathways, making it a versatile molecule for drug development.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s core structure is compared to analogs with azetidine, furan, or thiazole moieties (Table 1):

Key Observations :

Physicochemical Properties

- Hydrogen Bonding : Thiazole’s nitrogen and sulfur atoms enhance interactions with polar enzyme pockets, as seen in hMGL inhibitors ().

Biological Activity

Furan-2-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the compound's biological activity, mechanisms, and relevant research findings.

Structural Overview

This compound features a complex structure comprising three distinct heterocyclic rings: furan, thiazole, and azetidine. This structural diversity contributes to its unique chemical reactivity and biological interactions.

| Structural Feature | Description |

|---|---|

| Furan Ring | A five-membered aromatic ring containing oxygen. |

| Thiazole Ring | A five-membered ring containing sulfur and nitrogen. |

| Azetidine Ring | A four-membered saturated ring containing nitrogen. |

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common synthetic methods include:

- Formation of the Azetidine Ring : Via aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates.

- Oxidation and Reduction Reactions : The furan ring can undergo oxidation to form furanones, while the thiazole ring can be reduced to dihydrothiazoles.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The compound's mechanism may involve inhibition of bacterial enzymes, leading to disruption of cellular processes essential for bacterial survival.

In vitro studies have shown that derivatives of this compound can effectively inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. For example, a study reported an IC50 value indicating potent antibacterial activity against specific pathogens.

Anticancer Activity

This compound has also been investigated for its potential as an anticancer agent. The compound has shown promising results in inducing apoptosis in cancer cell lines through various mechanisms:

- Cell Cycle Arrest : It can induce G1 phase arrest in cancer cells.

- Apoptosis Induction : Studies have demonstrated that it increases the activity of pro-apoptotic proteins while decreasing anti-apoptotic proteins.

Research findings indicate that this compound exhibits cytotoxic effects comparable to established chemotherapeutic agents, with IC50 values in the low micromolar range against several cancer cell lines (e.g., MCF-7, U937).

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

-

Study on Anticancer Activity : A recent investigation revealed that derivatives of this compound had IC50 values ranging from 0.11 to 2.78 µM against MCF-7 breast cancer cells, demonstrating superior potency compared to some reference drugs like doxorubicin .

Compound IC50 (µM) Cell Line Furan derivative 0.12 - 2.78 MCF-7 Doxorubicin 0.79 - 5.51 MCF-7 - Antimicrobial Efficacy : Another study highlighted its effectiveness against E. coli and S. aureus, with minimum inhibitory concentration (MIC) values indicating robust antimicrobial properties .

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells:

- Enzyme Inhibition : The compound can inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : It may bind to receptors influencing cell signaling pathways related to growth and apoptosis.

Q & A

Q. Advanced Research Focus

- NMR Analysis : ¹H and ¹³C NMR are critical for confirming regiochemistry. For example, thiazole-oxy protons resonate at δ 7.35–7.76 ppm, while azetidine protons appear as distinct multiplets (δ 3.5–4.2 ppm) ().

- X-ray Crystallography : SHELX software () is widely used for resolving stereochemical uncertainties. The azetidine ring’s puckering and thiazole-furan dihedral angles (<10°) confirm planar alignment, as seen in analogs like JNJ-42226314 ().

- Contradictions : Discrepancies in NOESY data vs. crystallographic results may arise from solution-phase conformational flexibility ().

What pharmacological profiles are associated with this compound, and how do structural modifications affect target selectivity?

Advanced Research Focus

The compound’s structural analogs (e.g., JNJ-42226314) exhibit reversible inhibition of monoacylglycerol lipase (MAGL) with IC₅₀ values <10 nM (). Key determinants include:

- Azetidine-thiazole linkage : Enhances binding to MAGL’s catalytic triad (Ser122, Asp239, His269) via hydrogen bonding ().

- Furan moiety : Modulates lipophilicity (cLogP ~2.8), improving blood-brain barrier penetration ().

- SAR Studies : Substituting the furan with pyridine reduces potency by 50%, while fluorination at the thiazole 2-position increases metabolic stability ().

Q. Advanced Research Focus

- Primary Metabolism : Spiro-azetidine moieties are prone to glutathione-S-transferase (GST)-mediated conjugation, forming stable adducts (e.g., AZD1979 analog in ).

- Stability Optimization :

How does this compound interact with off-target enzymes, and what assays validate specificity?

Q. Basic Research Focus

- Screening Assays :

- Key Findings : The furan-thiazole core shows negligible affinity for FAAH or COX-1/2 (Selectivity Index >50) ().

What computational methods predict the compound’s binding modes and pharmacokinetics?

Q. Advanced Research Focus

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.